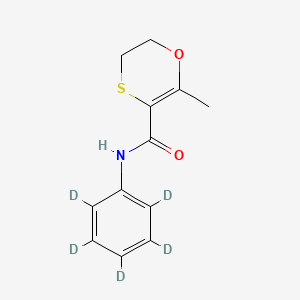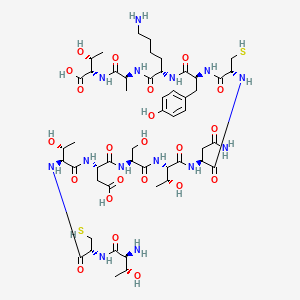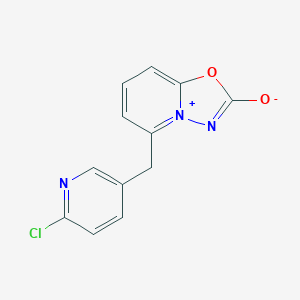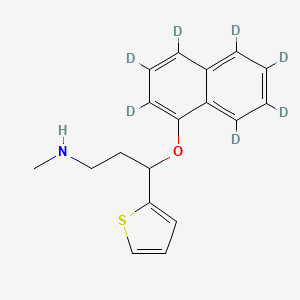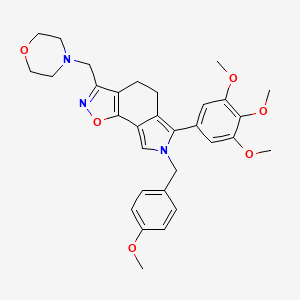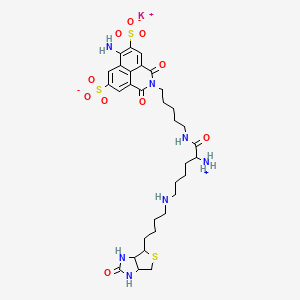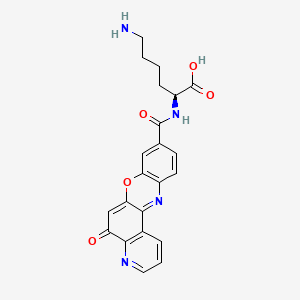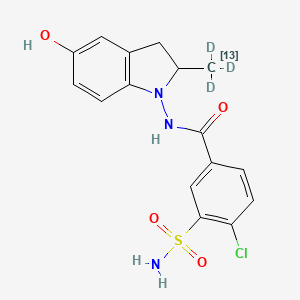
TLR7/8 antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7/8 antagonist 2 is a small molecule inhibitor that selectively targets toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, making it a valuable compound in the treatment of autoimmune diseases and in immunotherapy research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 antagonist 2 typically involves the construction of a heterocyclic scaffold, such as pyrazoloquinoxaline or quinazoline, followed by functionalization to achieve the desired antagonist properties. Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are often dried and freshly distilled before use . Reactions are usually conducted under a nitrogen atmosphere to prevent moisture or air-sensitive reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: TLR7/8 antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
TLR7/8 antagonist 2 exerts its effects by binding to toll-like receptors 7 and 8, preventing their activation by endogenous or exogenous ligands. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. The molecular targets include the receptors themselves and the associated adaptor proteins involved in signal transduction .
Vergleich Mit ähnlichen Verbindungen
MHV370: A selective inhibitor of toll-like receptors 7 and 8, investigated for its efficacy in lupus therapy.
Pyrazoloquinoxaline Derivatives: Potent selective antagonists of toll-like receptors 7 and 8, used as starting points for further development.
Uniqueness: TLR7/8 antagonist 2 is unique in its ability to selectively inhibit both toll-like receptors 7 and 8 with high potency and specificity. This dual inhibition provides a broader range of therapeutic applications compared to compounds that target only one receptor. Additionally, its well-defined synthetic routes and scalable production methods make it a valuable compound for both research and industrial applications .
Eigenschaften
Molekularformel |
C22H26FN5 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3S,4S)-3-fluoropiperidin-4-yl]-1H-indazol-3-amine |
InChI |
InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1 |
InChI-Schlüssel |
JUSJRQVEHUHMRQ-PMACEKPBSA-N |
Isomerische SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@H]4CCNC[C@@H]4F)C5CC5 |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCNCC4F)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



